molecular formula C15H14N6O B2699914 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034346-39-7

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2699914
CAS RN: 2034346-39-7
M. Wt: 294.318
InChI Key: WYFQWOLHHBIYCL-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that is used for various applications, including drug discovery, chemical biology, and medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

1,2,3-triazoles exhibit notable antimicrobial properties, making them valuable candidates for drug development. Researchers have synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality. These compounds were tested against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Notably, compound 7o demonstrated substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .

Antiproliferative Agents

In drug discovery, 1,2,3-triazoles have found applications as antiproliferative agents. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells, with an IC50 of 2 μM. The “click chemistry” approach was used to synthesize this compound .

Immuno-Oncology Research

Compounds based on the 4-amino-1,2,3-triazole core have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology research .

Materials Science and Polymer Chemistry

Researchers investigate the incorporation of 1,2,3-triazoles into polymers and materials. Their electronic properties, stability, and compatibility with other materials make them intriguing components for advanced materials.

properties

IUPAC Name

quinoxalin-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(14-9-16-12-3-1-2-4-13(12)19-14)20-8-5-11(10-20)21-17-6-7-18-21/h1-4,6-7,9,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFQWOLHHBIYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

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